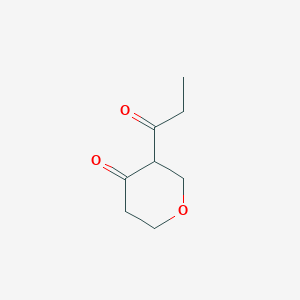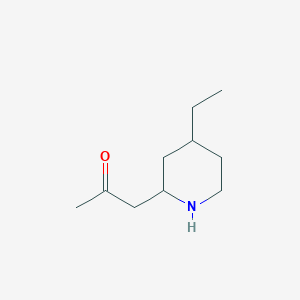
1-(4-Ethylpiperidin-2-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylpiperidin-2-yl)propan-2-one is an organic compound with the molecular formula C10H19NO It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Ethylpiperidin-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the alkylation of piperidine derivatives. For instance, starting with 4-ethylpiperidine, the compound can be synthesized by reacting it with propan-2-one under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethylpiperidin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Piperidine derivatives with different substituents
Applications De Recherche Scientifique
1-(4-Ethylpiperidin-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its unique structure can impart specific properties to the final products.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylpiperidin-2-yl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperidine ring can mimic the structure of natural ligands, allowing it to bind to specific sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1-(4-Methylpiperidin-2-yl)propan-2-one
- 1-(4-Phenylpiperidin-2-yl)propan-2-one
- 1-(4-Isopropylpiperidin-2-yl)propan-2-one
Comparison: 1-(4-Ethylpiperidin-2-yl)propan-2-one is unique due to the presence of the ethyl group on the piperidine ring. This structural feature can influence its reactivity and binding properties compared to similar compounds with different substituents. For example, the ethyl group may enhance lipophilicity, affecting the compound’s solubility and interaction with hydrophobic environments.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
1-(4-ethylpiperidin-2-yl)propan-2-one |
InChI |
InChI=1S/C10H19NO/c1-3-9-4-5-11-10(7-9)6-8(2)12/h9-11H,3-7H2,1-2H3 |
Clé InChI |
ZPHBQFODJUNXMH-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCNC(C1)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13071033.png)
![[3-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13071042.png)

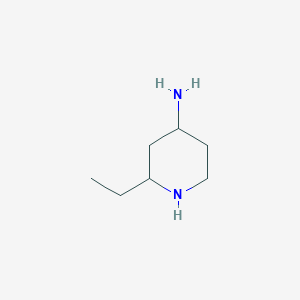
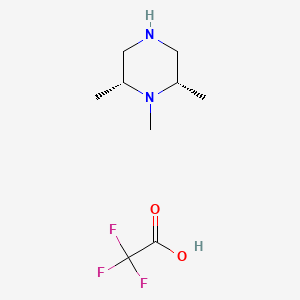
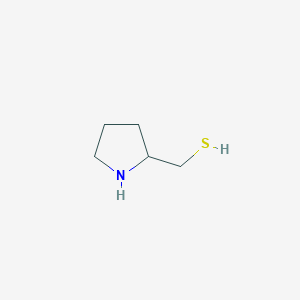
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)
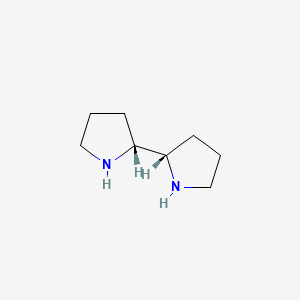
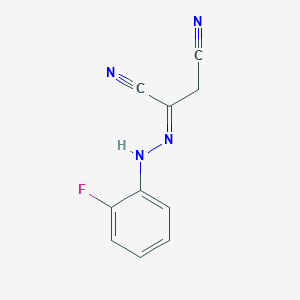
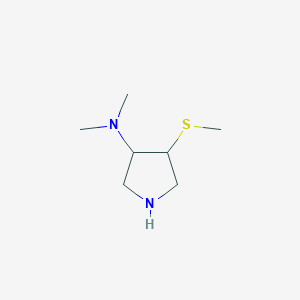
![5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13071105.png)
![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13071107.png)

